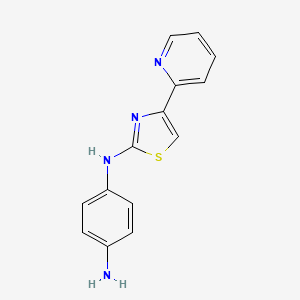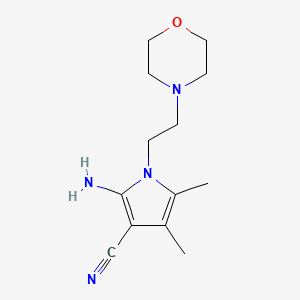![molecular formula C21H17N3OS2 B2885808 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide CAS No. 690646-20-9](/img/structure/B2885808.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has been synthesized and evaluated for its antibacterial properties . The compound has shown promising activity against Staphylococcus aureus .
Synthesis Analysis
The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .Molecular Structure Analysis
The molecular structure of the compound was characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 180–184 °C .科学的研究の応用
Antibacterial Agents
Benzothiazole derivatives have been extensively studied for their antibacterial properties. They are known to exhibit promising activity against various bacterial strains, including Staphylococcus aureus . The compound could potentially be synthesized and tested for its Minimum Inhibitory Concentration (MIC) values to determine its efficacy as an antibacterial agent .
Antitubercular Activity
Recent advances in medicinal chemistry have highlighted the potential of benzothiazole derivatives as anti-tubercular compounds. These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs. The subject compound could be synthesized using various pathways and evaluated for its anti-tubercular activity through in vitro and in vivo studies .
Antifungal Applications
Benzothiazole derivatives are also known for their antifungal activities. The compound could be assessed against a range of fungi, including Candida albicans and Aspergillus species, to explore its potential as an antifungal agent. Serial plate dilution methods could be employed to determine its effectiveness .
Anti-inflammatory Applications
The anti-inflammatory activity of benzothiazole derivatives makes them candidates for the development of new anti-inflammatory drugs. The compound could be tested for its ability to modulate inflammatory pathways and cytokine production.
Each of these applications requires a detailed approach, involving the synthesis of the compound, characterization, and biological evaluation across various models. The compound’s pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would also be crucial in determining its suitability for further development .
作用機序
Target of Action
Benzothiazole derivatives have been reported to inhibit a variety of targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s antibacterial and anti-tubercular activities .
Mode of Action
Benzothiazole derivatives generally exert their effects by interacting with their targets and inhibiting their functions . This interaction can lead to changes in the normal functioning of the target, thereby affecting the growth and survival of the bacteria or tuberculosis pathogen .
Biochemical Pathways
The compound affects various biochemical pathways through its interaction with the aforementioned targets . For instance, inhibition of DNA gyrase disrupts DNA replication, transcription, and repair, while inhibition of dihydrofolate reductase interferes with the synthesis of nucleotides, affecting DNA replication . The compound’s effects on these pathways can lead to downstream effects such as disruption of bacterial growth and survival .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability, which in turn affects its efficacy .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and survival, as evidenced by its antibacterial and anti-tubercular activities . By interacting with its targets and affecting various biochemical pathways, the compound disrupts the normal functioning of the bacteria or tuberculosis pathogen, leading to their death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or drugs, and the resistance mechanisms of the bacteria or tuberculosis pathogen . Understanding these factors is crucial for optimizing the use of the compound in treating bacterial and tuberculosis infections .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-19(13-6-5-11-22-12-13)24-21-18(14-7-1-3-9-16(14)26-21)20-23-15-8-2-4-10-17(15)27-20/h2,4-6,8,10-12H,1,3,7,9H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMPBIGZONWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885725.png)

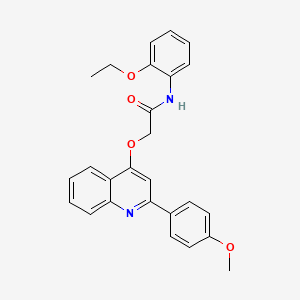
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2885730.png)
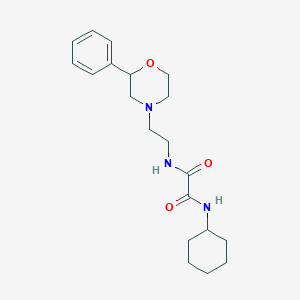
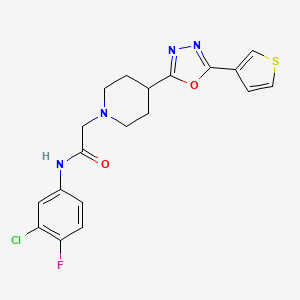
![5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2885735.png)
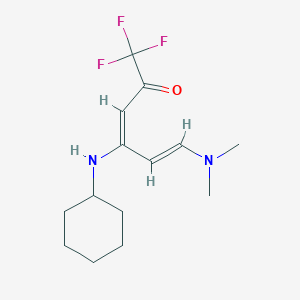
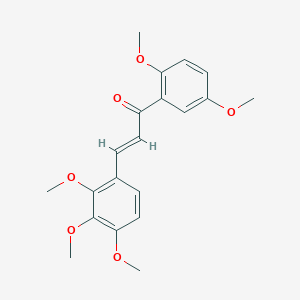
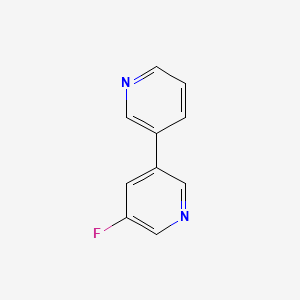
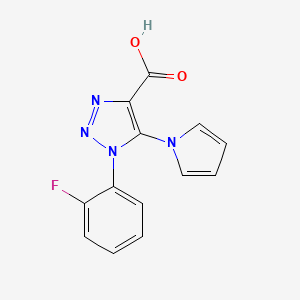
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)
